beta-Ionylideneacetaldehyde

Description

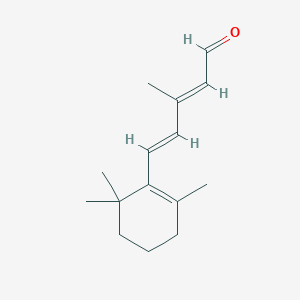

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSCPNCFKJCFR-ANKZSMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3917-41-7, 1209-68-3 | |

| Record name | beta-Ionylideneacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .BETA.-IONYLIDENEACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of β-Ionylideneacetaldehyde in Vitamin A Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A, an essential nutrient for vision, immune function, and cellular growth, is synthesized through both biological and industrial pathways. While the biological route in mammals primarily involves the enzymatic cleavage of provitamin A carotenoids, industrial synthesis relies on a multi-step chemical process where β-ionylideneacetaldehyde emerges as a pivotal intermediate. This technical guide provides an in-depth exploration of the role of β-ionylideneacetaldehyde in Vitamin A synthesis, delineating its function in industrial chemical processes and contrasting this with the natural biological pathway. This document furnishes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Two Paths to Vitamin A

The synthesis of Vitamin A, in its active forms such as retinal, retinol, and retinoic acid, is accomplished through two distinct routes:

-

Biological Synthesis: In mammals, the primary pathway for Vitamin A production is the enzymatic cleavage of dietary provitamin A carotenoids, most notably β-carotene. This process occurs predominantly in the intestine.

-

Industrial Synthesis: Large-scale production of Vitamin A for fortification of foods and pharmaceuticals is achieved through chemical synthesis. A common and economically significant strategy begins with β-ionone and proceeds through the key intermediate, β-ionylideneacetaldehyde.

This guide will elucidate the role of β-ionylideneacetaldehyde within the context of industrial synthesis and draw a clear distinction from its absence as a primary intermediate in the main biological pathway of β-carotene metabolism.

The Central Role of β-Ionylideneacetaldehyde in Industrial Vitamin A Synthesis

β-Ionylideneacetaldehyde is a critical C15 building block in several established industrial syntheses of Vitamin A.[1] These processes are designed to construct the full C20 carbon skeleton of Vitamin A by sequentially adding carbon units to a precursor molecule. The most common starting material for this synthesis is β-ionone.[2]

The general industrial pathway involving β-ionylideneacetaldehyde can be summarized as follows:

-

Chain Elongation of β-Ionone: The C13 ketone, β-ionone, undergoes a chain-lengthening reaction to form a C15 intermediate.

-

Formation of β-Ionylideneacetaldehyde: This C15 intermediate is then converted to β-ionylideneacetaldehyde.

-

Further Chain Elongation: β-Ionylideneacetaldehyde is subsequently reacted with a C5 building block to construct the final C20 carbon skeleton of Vitamin A.

Several chemical reactions are employed to achieve these transformations, with the Wittig reaction and Grignard reactions being of primary importance.

Synthesis of β-Ionylideneacetaldehyde from β-Ionone

The conversion of β-ionone to β-ionylideneacetaldehyde is a multi-step process. A common method involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit.

A representative synthesis pathway is:

-

Condensation: β-ionone is condensed with a phosphonate, such as triethyl phosphonoacetate, via a Horner-Wadsworth-Emmons reaction. This forms ethyl β-ionylideneacetate.[1]

-

Reduction: The resulting ester, ethyl β-ionylideneacetate, is then reduced to the corresponding alcohol, β-ionylidene ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1]

-

Oxidation: Finally, β-ionylidene ethanol is oxidized to β-ionylideneacetaldehyde using an oxidizing agent such as manganese dioxide (MnO₂). This oxidation is often performed in situ.[1]

The overall yield for the conversion of ethyl β-ionylideneacetate to trans-β-ionylideneacetaldehyde can be greater than 90%.[1]

Conversion of β-Ionylideneacetaldehyde to Vitamin A

Once β-ionylideneacetaldehyde is synthesized, the final five carbons of the Vitamin A backbone are added. This is typically achieved through a Wittig reaction or a Grignard reaction.

-

Wittig Reaction: The BASF synthesis of Vitamin A utilizes a Wittig reaction between a C15-phosphonium salt (derived from vinyl-β-ionol, which can be produced from β-ionone) and a C5-aldehyde.[2][3]

-

Grignard Reaction: The Roche synthesis involves the reaction of a C14-aldehyde (derived from β-ionone) with a C6-Grignard reagent.[2][3]

The following diagram illustrates a generalized industrial synthesis pathway starting from β-ionone.

The Biological Pathway of Vitamin A Synthesis: A Contrast

In mammals, the synthesis of Vitamin A follows a distinctly different route that does not involve β-ionylideneacetaldehyde as a primary intermediate. The main biological pathway begins with the oxidative cleavage of provitamin A carotenoids.

Enzymatic Cleavage of β-Carotene

The key enzyme in this pathway is β,β-carotene 15,15'-monooxygenase (BCO1) .[4][5] This enzyme is a non-heme iron-dependent dioxygenase that catalyzes the symmetric cleavage of the central 15,15' double bond of β-carotene.[4][5] This single enzymatic step yields two molecules of all-trans-retinal.[5]

Subsequent Conversion to Retinol and Retinoic Acid

The retinal produced from β-carotene cleavage can then be either reduced to retinol (Vitamin A alcohol) or oxidized to retinoic acid.

-

Reduction to Retinol: Retinal is reversibly reduced to retinol by retinal reductases, which are members of the short-chain dehydrogenase/reductase (SDR) and alcohol dehydrogenase (ADH) families.

-

Oxidation to Retinoic Acid: Retinal is irreversibly oxidized to retinoic acid by retinal dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) family.

The biological pathway is depicted in the following diagram:

Quantitative Data

Table 1: Kinetic Parameters of Human β,β-carotene 15,15'-monooxygenase (BCO1)

| Substrate | Km (μM) | Vmax (nmol retinal/mg BCO1 x h) | kcat/Km (M-1 min-1) | Reference |

| all-trans-β-carotene | 17.2 | 197.2 | 6098 | [6][7] |

| all-trans-β-carotene | 14 | - | - | [5] |

| all-trans-β-carotene | 6 | - | - | [4] |

| α-carotene | - | - | Lower than β-carotene | [6] |

| β-cryptoxanthin | - | - | Lower than β-carotene | [6] |

| Lycopene | - | - | Similar to β-carotene | [6] |

Note: The Vmax for the formation of 2 molecules of all-trans-retinal from one molecule of all-trans-β-carotene has been reported as 7.2 µmol/min/mg.[4]

Experimental Protocols

Protocol for the Synthesis of trans-β-Ionylideneacetaldehyde

This protocol is adapted from a patented industrial process.[1]

Step 1: Synthesis of Ethyl β-Ionylideneacetate via Wittig-Horner Reaction

-

To a solution of sodium amide in an inert organic solvent (e.g., toluene), add triethyl phosphonoacetate at a controlled temperature.

-

Slowly add β-ionone to the reaction mixture.

-

After the reaction is complete, perform an aqueous workup to isolate the ethyl β-ionylideneacetate. The product is typically a mixture of 9-cis and 9-trans isomers.

Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol

-

Dissolve the ethyl β-ionylideneacetate in an appropriate organic solvent.

-

Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) at a low temperature.

-

After the reduction is complete, perform an aqueous acidic workup to obtain β-ionylidene ethanol.

Step 3: In Situ Oxidation to trans-β-Ionylideneacetaldehyde

-

Following the workup of the reduction step, directly add manganese dioxide to the solution containing β-ionylidene ethanol.

-

Heat the reaction mixture to 60-70°C for 2-4 hours.

-

After the reaction is complete, filter the mixture to remove the manganese dioxide, and concentrate the filtrate to obtain trans-β-ionylideneacetaldehyde.

Protocol for HPLC Analysis of Vitamin A and Intermediates

This protocol is a general method for the analysis of retinoids and can be adapted for the quantification of β-ionylideneacetaldehyde and other intermediates.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

2-Propanol (HPLC grade)

-

Light petroleum (40-60°C)

-

Ethanol

-

Potassium hydroxide

-

Sodium ascorbate

-

Anhydrous sodium sulfate

-

Standards for Vitamin A (retinol, retinyl acetate) and β-ionylideneacetaldehyde.

Sample Preparation (from a reaction mixture):

-

Quench the reaction and extract the organic components into a suitable solvent like light petroleum or hexane.

-

Wash the organic extract with water to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase or a suitable solvent like 2-propanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm for retinol and retinyl esters. The optimal wavelength for β-ionylideneacetaldehyde should be determined by acquiring its UV spectrum.

-

Injection Volume: 10-20 µL.

Quantification:

-

Prepare a standard curve by injecting known concentrations of the analytes of interest.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

The following diagram outlines the general workflow for HPLC analysis.

Conclusion

β-Ionylideneacetaldehyde is a cornerstone of the industrial synthesis of Vitamin A, serving as a critical C15 intermediate that enables the efficient construction of the final C20 retinoid structure. Its role is firmly established in various chemical synthesis routes, including those employing Wittig and Grignard reactions. In stark contrast, the primary biological pathway for Vitamin A synthesis in mammals proceeds through the direct enzymatic cleavage of β-carotene by BCO1 to yield retinal, bypassing the formation of β-ionylideneacetaldehyde as a free intermediate. Understanding these distinct pathways is crucial for researchers in nutrition, metabolic engineering, and pharmaceutical development. The provided data and protocols offer a foundational resource for further investigation and application in these fields.

References

- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. uniprot.org [uniprot.org]

- 5. Characterization of human β,β-carotene-15,15′-monooxygenase (BCMO1) as a soluble monomeric enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dairyknowledge.in [dairyknowledge.in]

The Synthesis and Characterization of β-Ionylideneacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ionylideneacetaldehyde is a pivotal C15 intermediate in the industrial synthesis of Vitamin A and related retinoids, such as tretinoin and isotretinoin. Its conjugated polyene structure is not only crucial for building the full carbon skeleton of these vital compounds but also presents a significant synthetic challenge in controlling stereochemistry. This technical guide provides an in-depth overview of the discovery context, primary synthetic routes, detailed experimental protocols, and comprehensive characterization data for this compound. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical resource for laboratory application.

Introduction: From Natural Precursor to Synthetic Keystone

While not typically isolated in large quantities from natural sources, this compound is a key intermediate in the biological metabolism of carotenoids. In mammals, dietary β-carotene is enzymatically cleaved to produce retinoids, essential for vision, immune function, and cellular differentiation. The enzyme β-carotene 9',10'-oxygenase (BCO2) catalyzes an asymmetric cleavage of β-carotene to yield β-apo-10'-carotenal and β-ionone, a close structural relative of this compound.[1] The central cleavage of β-carotene by β-carotene 15,15'-dioxygenase (BCO1) leads to the formation of two molecules of retinal (Vitamin A aldehyde).[2][3][4] The discovery of these pathways highlighted the importance of C15 synthons, and this compound emerged as a critical target for chemical synthesis to enable the large-scale production of Vitamin A.[5]

The primary challenge in its synthesis is the stereoselective formation of the double bonds to obtain the all-trans isomer, which is the desired configuration for subsequent reactions.[5] Various synthetic strategies have been developed, with the most commercially viable methods starting from the readily available C13 ketone, β-ionone.

Synthetic Pathways and Methodologies

The conversion of β-ionone to this compound involves a two-carbon chain extension. The most prominent methods include the Wittig-Horner-Emmons reaction, the Reformatsky reaction, and nitrile-based approaches.

Wittig-Horner-Emmons Reaction Route

This is the most widely used industrial method due to its high yield and excellent stereoselectivity for the E-isomer. The process involves three main steps:

-

Condensation: A Horner-Wadsworth-Emmons reaction between β-ionone and triethyl phosphonoacetate to form ethyl β-ionylideneacetate. This reaction favors the formation of the (E)-alkene.[6]

-

Reduction: The resulting ester is reduced to the corresponding allylic alcohol, β-ionylidene ethanol, typically using a powerful hydride reducing agent like lithium aluminum hydride (LAH).

-

Oxidation: Selective oxidation of the allylic alcohol to the aldehyde using manganese dioxide (MnO₂) yields the final product.

Reformatsky Reaction Route

An older approach involves the Reformatsky reaction, where β-ionone is treated with an α-halo ester (like ethyl bromoacetate) and zinc metal to form a β-hydroxy ester.[7][8][9] While historically significant, this method is less favored commercially due to lower yields and poorer stereoselectivity. A key intermediate, trans-β-ionylideneacetic acid, is obtained in a very poor yield of approximately 20% after saponification and crystallization.[5]

Nitrile Synthesis Route

This route involves the condensation of β-ionone with a nitrile, followed by reduction of the nitrile group to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). While effective, this method can be complex and may require the use of expensive reagents, making it less attractive for large-scale production.[5]

Experimental Protocols

The following protocols are detailed for the efficient synthesis of (2E,4E)-β-Ionylideneacetaldehyde starting from β-ionone, based on established industrial processes.

Step 1: Synthesis of Ethyl (2E,4E)-β-Ionylideneacetate

This procedure utilizes the Horner-Wadsworth-Emmons reaction for C-C bond formation.

-

Reagents and Materials:

-

β-ionone

-

Triethyl phosphonoacetate

-

Sodium amide (NaNH₂)

-

Toluene

-

Water

-

Nitrogen gas supply

-

Reaction vessel with stirring and temperature control

-

-

Procedure:

-

Under a nitrogen atmosphere, add sodium amide (0.236 kg) to toluene (6.5 L) in a suitable reaction vessel.

-

With stirring, add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1.0 L) at approximately 40°C.

-

Stir the reaction mixture at 40-45°C for six hours.

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of β-ionone (1.0 kg) in toluene (1.5 L) while maintaining the temperature between 0-10°C.

-

Stir the reaction mixture at 65°C for 15 hours.

-

Cool the mixture to 20-25°C and quench by adding water (4.0 L). Stir for 15 minutes.

-

Separate the organic (toluene) layer.

-

Distill the toluene layer under vacuum at 60-80°C to yield the crude ethyl β-ionylideneacetate.

-

Step 2: Reduction to (2E,4E)-β-Ionylidene Ethanol

This procedure uses Lithium Aluminium Hydride (LAH) for the reduction of the ester.

-

Reagents and Materials:

-

Ethyl β-ionylideneacetate (from Step 1)

-

Lithium aluminium hydride (LAH)

-

Hexane

-

Tetrahydrofuran (THF)

-

Sulfuric acid (aqueous solution)

-

Nitrogen gas supply

-

Reaction vessel with stirring and cooling

-

-

Procedure:

-

Under a nitrogen atmosphere, add LAH (0.11 kg) to a mixture of hexanes and THF (4.5:1 L).

-

Stir for 30 minutes and then cool the mixture to 5-10°C.

-

Slowly add a solution of ethyl β-ionylideneacetate (1.0 kg) in hexane while maintaining the temperature at 10-12°C.

-

Stir for one hour at the same temperature.

-

Cool the reaction to 0-2°C and very slowly add sulfuric acid (0.88 L) over 40-50 minutes, keeping the temperature between 0-10°C.

-

Stir for an additional hour at 10-12°C.

-

Filter the mixture to remove inorganic solids and wash the filter cake with hexanes.

-

Combine the organic layers and wash with water. The resulting solution of β-ionylidene ethanol is used directly in the next step.

-

Step 3: Oxidation to (2E,4E)-β-Ionylideneacetaldehyde

This procedure uses activated manganese dioxide for the selective oxidation of the allylic alcohol.

-

Reagents and Materials:

-

Solution of β-ionylidene ethanol in hexane (from Step 2)

-

Activated manganese dioxide (MnO₂)

-

Hexane

-

Reaction vessel with reflux condenser

-

-

Procedure:

-

To the solution of β-ionylidene ethanol from the previous step, add activated manganese dioxide (3.0 kg) with stirring at room temperature.

-

Heat the mixture to reflux (approximately 60°C) and maintain for three hours.

-

Cool the reaction mixture and filter to remove the manganese solids.

-

Wash the filter cake thoroughly with hexane.

-

Combine the hexane filtrates and distill under vacuum to yield the final product, β-ionylideneacetaldehyde.

-

Data Presentation

Quantitative Data Summary

The following table summarizes typical yields and isomer ratios for the described synthetic routes.

| Synthesis Step/Route | Product | Typical Yield | Isomer Ratio (trans:cis) | Reference |

| Wittig-Horner-Emmons Route | ||||

| Step 1: Condensation | Ethyl β-ionylideneacetate | 87% | 7:1 | [5] |

| Step 3: Oxidation | β-Ionylideneacetaldehyde | 93% (from alcohol) | >95% trans (<5% cis) | [5] |

| Reformatsky Route | ||||

| Saponification/Crystallization | trans-β-Ionylideneacetic acid | ~20% | Selective for trans | [5] |

Spectroscopic Characterization Data

The following data are representative for the characterization of (2E,4E)-β-Ionylideneacetaldehyde.

| Technique | Data |

| ¹H NMR | Aldehydic Proton (CHO): δ ~9.5-10.1 ppm (d, J ≈ 8 Hz)Vinyl Protons: δ ~5.8-7.5 ppm (m)Allylic Methyl (on chain): δ ~2.1-2.3 ppm (s)Cyclohexene Protons: δ ~1.4-2.1 ppm (m)Gem-dimethyl (on ring): δ ~1.0-1.1 ppm (s)Vinyl Methyl (on ring): δ ~1.7 ppm (s) |

| ¹³C NMR | Carbonyl (C=O): δ ~190-195 ppmAlkene (C=C): δ ~125-165 ppmQuaternary Carbons (ring): δ ~34, 40 ppmMethyl Carbons: δ ~12-30 ppm |

| IR Spectroscopy | C=O Stretch (conjugated aldehyde): ~1660-1685 cm⁻¹ (strong)C=C Stretch (conjugated): ~1580-1640 cm⁻¹ (medium-strong)C-H Stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands) |

| UV-Vis Spectroscopy | λ_max: ~310-330 nm in ethanol or hexane (due to the extended π-conjugated system) |

(Note: Exact chemical shifts (δ) and absorption maxima (λ_max) can vary slightly depending on the solvent and instrument used.)

Visualizations: Pathways and Workflows

Biological Pathway: Formation from β-Carotene

The following diagram illustrates the enzymatic cleavage of β-carotene, a natural pathway leading to compounds structurally related to this compound.

Caption: Enzymatic cleavage pathways of β-carotene in mammals.

Experimental Workflow: Synthesis from β-Ionone

This diagram outlines the key steps in the industrial synthesis of this compound.

Caption: Three-step synthetic workflow for this compound.

Conclusion

The synthesis of this compound, particularly via the Wittig-Horner-Emmons pathway, represents a robust and efficient method for producing a crucial precursor to Vitamin A and other commercially important retinoids. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers aiming to synthesize and utilize this compound. Understanding both the synthetic methodologies and the biological context of this compound is essential for innovation in the fields of organic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Beta-carotene 15,15'-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Conversion of beta-carotene to retinal pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

Beta-Ionylideneacetaldehyde: A Cornerstone in Modern Retinoid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-Ionylideneacetaldehyde, a C15 aldehyde, stands as a critical intermediate in the industrial synthesis of retinoids, a class of compounds structurally related to vitamin A.[1] Its molecular structure provides the essential carbon framework for building the complete C20 skeleton of vital molecules such as retinal, retinol, and retinoic acid. The efficient and stereoselective synthesis of this compound is a pivotal step in the manufacturing processes developed by major chemical companies like BASF and Roche for producing vitamin A on a large scale.[2][3] This guide delves into the core synthetic methodologies, experimental protocols, and the subsequent conversion pathways that establish this compound as a key player in retinoid chemistry.

Synthesis of this compound from beta-Ionone

The primary precursor for this compound is beta-ionone, which is itself synthesized from readily available materials like citral and acetone.[2][3] The challenge in converting beta-ionone lies in extending its side chain by two carbon atoms while maintaining the desired trans configuration of the newly formed double bond, which is crucial for the biological activity of the final retinoid products.[4] Several olefination reactions have been employed for this purpose.

Key Synthetic Methodologies

-

Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used and industrially advantageous method. It involves the condensation of beta-ionone with a phosphonate ylide, typically derived from triethyl phosphonoacetate.[2][4] This reaction generally offers high selectivity for the desired E-isomer (trans). The resulting ester, ethyl beta-ionylideneacetate, is then reduced to the corresponding alcohol (beta-ionylidene ethanol) and subsequently oxidized to yield this compound.[2]

-

Wittig Reaction: The Wittig reaction, using a phosphonium ylide, is another classic method for olefination in retinoid synthesis.[5] For instance, condensing beta-ionone with diethyl carboxymethylphosphonate can produce beta-ionylideneacetate, which is then converted to the target aldehyde through reduction and oxidation steps.[2]

-

Reformatsky Reaction: This approach involves the reaction of beta-ionone with an alpha-halo ester (like ethyl bromoacetate) in the presence of zinc.[4] However, this method often results in a mixture of cis and trans isomers, with the trans isomer being produced in significantly lower yields, making it less efficient for industrial-scale production.[2][4]

Workflow for Retinoid Synthesis

The overall process from the starting material, beta-ionone, to the final active retinoid molecules involves a multi-step chemical synthesis. The initial chain-lengthening step to form the C15 aldehyde is followed by further extensions to build the full C20 retinoid backbone.

Caption: General workflow for retinoid synthesis from beta-ionone.

Data Presentation

Quantitative Data on this compound Synthesis

| Reaction Type | Starting Material | Key Reagents | Product | Yield | Isomer Ratio (trans:cis) | Reference |

| Horner-Wadsworth-Emmons | beta-Ionone | Triethyl phosphonoacetate, Sodium amide | Ethyl beta-ionylideneacetate | 87% | 7:1 | [4] |

| HWE (Full Sequence) | beta-Ionone | 1. TEP 2. DIBAL-H 3. MnO₂ | This compound | >90% (from alcohol) | >95% trans | [4] |

| Reformatsky Reaction | beta-Ionone | Ethyl bromoacetate, Zinc | Ethyl beta-ionylideneacetate | Poor (~20% for acid) | 3:7 | [2][4] |

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂O | [1][6] |

| Molecular Weight | 218.34 g/mol | [1][6] |

| Appearance | Yellow Oil | |

| Boiling Point | 329.1 ± 11.0 °C (Predicted) | [1] |

| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal | [6] |

| CAS Number | 3917-41-7 | [1][6] |

| IR Absorption (C=O) | ~1660-1700 cm⁻¹ (characteristic of α,β-unsaturated aldehydes) | [7] |

| ¹³C NMR | Characteristic aldehyde carbon signal at ~190-200 ppm | [6] |

Experimental Protocols

Protocol: Synthesis of this compound via HWE Reaction

This protocol is a synthesized example based on procedures described in the patent literature.[2][4]

Step 1: Synthesis of Ethyl beta-Ionylideneacetate

-

Reagents and Materials:

-

beta-Ionone (1 kg)

-

Triethyl phosphonoacetate

-

Sodium amide

-

Toluene (anhydrous)

-

Water

-

-

Procedure:

-

In a suitable reactor, suspend sodium amide in anhydrous toluene.

-

Slowly add triethyl phosphonoacetate to the suspension at a controlled temperature (e.g., 40-45°C) and stir for several hours (approx. 6 hours).

-

Cool the reaction mixture to 0-5°C.

-

Add a solution of beta-ionone (1 kg) in toluene (1.5 L) dropwise, maintaining the temperature between 0-10°C.

-

After addition, allow the mixture to warm and stir at an elevated temperature (e.g., 65°C) for approximately 15 hours.

-

Cool the mixture to room temperature (20-25°C).

-

Quench the reaction by carefully adding water (4 L) and stir for 15 minutes.

-

Separate the organic (toluene) layer.

-

Distill the toluene layer under vacuum at 60-80°C to remove the solvent and isolate the crude product, ethyl beta-ionylideneacetate. The expected yield is approximately 87% as a mixture of trans and cis isomers (typically 7:1).[4]

-

Step 2: Reduction to beta-Ionylidene Ethanol

-

Reagents and Materials:

-

Ethyl beta-ionylideneacetate (from Step 1)

-

Reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄))

-

Anhydrous organic solvent (e.g., hexane, toluene, or THF)

-

-

Procedure:

-

Dissolve the crude ethyl beta-ionylideneacetate in the chosen anhydrous solvent in a reactor under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a low temperature (e.g., -70°C for DIBAL-H).

-

Slowly add the reducing agent to the solution while maintaining the low temperature.

-

Monitor the reaction by a suitable method (e.g., TLC) until the ester is fully consumed.

-

Perform an aqueous acidic workup to quench the reaction and isolate the product, beta-ionylidene ethanol.

-

Step 3: Oxidation to this compound

-

Reagents and Materials:

-

beta-Ionylidene ethanol (from Step 2, can be used in situ)

-

Activated Manganese Dioxide (MnO₂)

-

Organic solvent (e.g., hexane, petroleum ether)

-

-

Procedure:

-

To the solution containing beta-ionylidene ethanol, add a stoichiometric excess of activated MnO₂.

-

Heat the mixture to 60-70°C and stir vigorously for 2-4 hours.[4] The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the manganese salts.

-

Wash the filter cake with the solvent to recover any adsorbed product.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the final product, this compound. The yield from the alcohol is typically high (>90%), with the product being predominantly the trans isomer.[4]

-

Biological Significance and Related Pathways

The end products derived from this compound, particularly retinal and retinoic acid, are crucial for various biological functions.

The Rhodopsin (Visual) Cycle

In the retina, 11-cis-retinal serves as the chromophore for the protein opsin, forming rhodopsin.[8][9] The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating a conformational change in opsin that leads to a nerve impulse—the first step in vision. The all-trans-retinal is then released and must be enzymatically converted back to the 11-cis form to regenerate rhodopsin.[9][10]

Caption: The visual cycle showing the role of retinal isomerization.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) is a potent signaling molecule that regulates gene expression critical for embryonic development, cell differentiation, and proliferation.[11][12] It is synthesized from retinol via retinal. RA enters the nucleus and binds to nuclear receptors, specifically the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[11][12]

Caption: The retinoic acid signaling pathway for gene regulation.

Conclusion

This compound is more than just a chemical intermediate; it is the structural linchpin in the multi-billion dollar industry of synthetic retinoids. The development of efficient and highly stereoselective methods for its synthesis, particularly through the Horner-Wadsworth-Emmons reaction, has been fundamental to the cost-effective production of Vitamin A and other therapeutic retinoids. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemistry of this key C15 aldehyde is essential for innovating within the vast and impactful field of retinoid applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. acrossbiotech.com [acrossbiotech.com]

- 4. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Rhodopsin Cycle [doctorc.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

Chemical and physical properties of beta-Ionylideneacetaldehyde

An In-depth Technical Guide to beta-Ionylideneacetaldehyde

Introduction

This compound (CAS No: 3917-41-7) is a C15 apocarotenoid of significant interest in the fields of organic synthesis, chemical biology, and drug development.[1] Structurally, it is a polyene aldehyde featuring a β-ionone ring linked to a conjugated side chain. This compound serves as a crucial intermediate in the industrial synthesis of Vitamin A and related retinoids, such as all-trans retinoic acid (tretinoin) and isotretinoin.[1][2] These retinoids are vital regulators of numerous biological processes, including cell proliferation, differentiation, and apoptosis, primarily through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Furthermore, this compound is a natural product of carotenoid metabolism and has been investigated for its own biological activities, including inducing apoptosis and cell cycle arrest in various cancer cell lines.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and the biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The most common isomer is the (2E,4E) or (7E,9E) form.

| Property | Value | Reference(s) |

| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal | [3] |

| CAS Number | 3917-41-7 (for the (E,E)-isomer) | [1][4] |

| Alternate CAS Number | 54226-17-4 (for the (7E,9Z)-isomer) | [5][6] |

| Molecular Formula | C₁₅H₂₂O | [5][7] |

| Molecular Weight | 218.33 g/mol | [1][3] |

| Appearance | Yellow Oil | [4][8] |

| Boiling Point | 329.1 ± 11.0 °C at 760 mmHg (Predicted) | [4][7] |

| Density | 0.948 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |

| LogP (XLogP3) | 4.3 | [3] |

| InChI Key | OPSSCPNCFKJCFR-ANKZSMJWSA-N | [1] |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | [3] |

Experimental Protocols

Synthesis of this compound

A common and industrially relevant method for synthesizing this compound starts from β-ionone. The process involves a chain extension reaction, followed by reduction and subsequent oxidation.[2][9]

Protocol Outline:

-

Step 1: Condensation (Horner-Wadsworth-Emmons Reaction)

-

Objective: To extend the carbon chain of β-ionone by reacting it with a phosphonate ylide to form ethyl β-ionylideneacetate.

-

Reagents: β-ionone, triethyl phosphonoacetate, sodium amide (or another strong base), and an inert organic solvent (e.g., toluene, THF).[2][9]

-

Procedure:

-

A solution of triethyl phosphonoacetate in toluene is added to a suspension of sodium amide in toluene under a nitrogen atmosphere at approximately 40°C.

-

The mixture is stirred for several hours to ensure the formation of the phosphonate anion.

-

The reaction is then cooled (e.g., to 0-5°C), and a solution of β-ionone in toluene is added slowly.[9]

-

The reaction mixture is stirred at an elevated temperature (e.g., 65°C) for an extended period (e.g., 15 hours) to drive the condensation.[9]

-

After cooling, the reaction is quenched with water, and the organic layer containing ethyl β-ionylideneacetate is separated, washed, and concentrated. This typically yields a mixture of isomers.[9]

-

-

-

Step 2: Reduction of the Ester

-

Objective: To reduce the ethyl ester group of β-ionylideneacetate to a primary alcohol, yielding β-ionylidene ethanol.

-

Reagents: Ethyl β-ionylideneacetate, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a di-alkyl aluminum hydride), and an organic solvent (e.g., hexane, ether, toluene).[2][9]

-

Procedure:

-

The ethyl β-ionylideneacetate is dissolved in a suitable anhydrous solvent.

-

The solution is cooled, and the reducing agent is added portion-wise while maintaining a low temperature.

-

The reaction is stirred until completion (monitored by TLC) and then carefully quenched, typically with water or a mild acid.

-

The product, β-ionylidene ethanol, is extracted into an organic solvent, and the solvent is removed under reduced pressure.

-

-

-

Step 3: Oxidation of the Alcohol

-

Objective: To selectively oxidize the primary alcohol to an aldehyde, affording the final product, this compound.

-

Reagents: β-ionylidene ethanol, an oxidizing agent (e.g., manganese dioxide (MnO₂)), and a solvent (e.g., petroleum ether, dichloromethane).[2]

-

Procedure:

-

The β-ionylidene ethanol is dissolved in the solvent.

-

Activated manganese dioxide is added to the solution. MnO₂ is a mild oxidant suitable for allylic alcohols and helps prevent over-oxidation or isomerization.

-

The suspension is stirred vigorously at a controlled temperature (e.g., 60-70°C) for 2-4 hours.[9]

-

Upon completion, the solid MnO₂ is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by chromatography or distillation.

-

-

Spectroscopic Characterization

Structural confirmation and isomeric purity of this compound are typically assessed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is crucial for determining the stereochemistry of the double bonds. The aldehydic proton appears as a distinct signal in the downfield region (typically 9-10 ppm). Protons on the polyene chain show characteristic chemical shifts and coupling constants (J-values). A large coupling constant (J ≈ 11-18 Hz) between vicinal protons on a double bond is indicative of a trans configuration.[1]

-

¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. The signals for the sp² carbons of the polyene chain and the β-ionone ring appear in the characteristic olefinic region.

-

Biological Significance and Signaling Pathways

Biosynthesis via Carotenoid Cleavage

This compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. In plants and animals, this process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The primary precursor is β-carotene. The enzyme β,β-carotene-9′,10′-oxygenase (BCO2) performs an eccentric cleavage of β-carotene to yield β-apo-10′-carotenal and β-ionone.[1] While β-ionone is a C13 ketone, this compound is a related C15 aldehyde, both resulting from the breakdown of the larger carotenoid structure.[1]

Role as a Precursor to Retinoids and Signaling

The primary importance of this compound in drug development lies in its role as a key intermediate for synthesizing Vitamin A (retinol) and its derivatives, particularly retinoic acid.[1][2][10] Retinoic acid is the biologically active form that functions as a ligand for nuclear hormone receptors.

The signaling mechanism proceeds as follows:

-

All-trans retinoic acid (ATRA) or 9-cis-retinoic acid diffuses into the cell nucleus.

-

Inside the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), and 9-cis-retinoic acid can bind to both RAR and the Retinoid X Receptor (RXR).

-

These receptors form heterodimers (typically RAR-RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in critical cellular functions.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation.

-

Precautionary Measures:

-

First Aid:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Disposal should be carried out in accordance with local regulations at an approved waste disposal plant.

References

- 1. This compound|CAS 3917-41-7|RUO [benchchem.com]

- 2. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. BioOrganics [bioorganics.biz]

- 7. lookchem.com [lookchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of β-Ionylideneacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for β-ionylideneacetaldehyde, a key intermediate in the synthesis of vitamin A and other retinoids. This document outlines the characteristic spectral signatures obtained through Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the conjugated π-system of β-ionylideneacetaldehyde. The extended conjugation in this molecule, comprising a polyene chain attached to a cyclohexene ring, results in a strong absorption in the ultraviolet region.

Table 1: UV-Vis Spectroscopic Data for β-Ionylideneacetaldehyde

| Parameter | Value | Solvent |

| λmax | ~310 - 330 nm | Ethanol/Hexane |

Note: The exact λmax can vary slightly depending on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

Sample Preparation:

-

A stock solution of β-ionylideneacetaldehyde is prepared by dissolving a precisely weighed sample in a UV-grade solvent, such as ethanol or hexane.

-

This stock solution is then serially diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 arbitrary units).

Data Acquisition:

-

The spectrophotometer is blanked using the same solvent in which the sample is dissolved.

-

The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in β-ionylideneacetaldehyde. The key characteristic absorptions are those corresponding to the aldehyde and the carbon-carbon double bonds within the conjugated system.

Table 2: Characteristic IR Absorption Peaks for β-Ionylideneacetaldehyde

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2950-2850 | C-H (sp³) | Alkyl C-H stretching |

| ~2830-2695 | C-H (aldehyde) | Aldehydic C-H stretching (often appears as a pair of weak bands) |

| ~1665 | C=O | Conjugated aldehyde carbonyl stretching |

| ~1610 | C=C | Conjugated C=C stretching |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Apply a small drop of neat β-ionylideneacetaldehyde directly onto the crystal.

-

Acquire the spectrum.

Sample Preparation (Solution):

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).

-

Place the solution in a liquid-sample cell with sodium chloride or potassium bromide windows.

-

Record the spectrum, and if necessary, subtract the spectrum of the pure solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of β-ionylideneacetaldehyde, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for β-Ionylideneacetaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.0 | d | ~8 |

| Vinylic Hs | 5.8 - 7.5 | m | - |

| Methyl Hs (on chain) | ~2.3 | s | - |

| Methyl Hs (on ring) | ~1.0 - 1.7 | s | - |

| Methylene Hs (on ring) | ~1.4 - 2.1 | m | - |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for β-Ionylideneacetaldehyde

| Carbon | Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 190 - 195 |

| Vinylic Cs | 125 - 160 |

| Quaternary C (ring) | ~35 |

| Methylene Cs (ring) | 20 - 40 |

| Methyl Cs | 20 - 30 |

Note: These are predicted values. The exact chemical shifts are sensitive to the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation:

-

Dissolve approximately 5-10 mg of β-ionylideneacetaldehyde in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve high homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of β-ionylideneacetaldehyde, which aids in confirming its identity and structure.

Table 5: Expected Key Fragments in the Electron Ionization (EI) Mass Spectrum of β-Ionylideneacetaldehyde

| m/z | Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 189 | [M - CHO]⁺ |

| 175 | [M - C₃H₇]⁺ |

| 136 | Retro-Diels-Alder fragmentation product |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of β-ionylideneacetaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition (GC-MS):

-

Inject the sample solution into the GC, where it is vaporized and separated from any impurities.

-

The separated β-ionylideneacetaldehyde enters the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like β-ionylideneacetaldehyde.

Caption: Workflow for Spectroscopic Characterization.

The Biological Genesis of β-Ionylideneacetaldehyde from β-Carotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of β-carotene, a ubiquitous tetraterpenoid pigment, into the C13-apocarotenoid β-ionylideneacetaldehyde is a pivotal biochemical transformation with implications in fragrance, flavor, and potentially therapeutic applications. This technical guide delineates the biological origins of β-ionylideneacetaldehyde, focusing on the enzymatic cleavage of β-carotene. It provides an in-depth overview of the key enzymes involved, their catalytic mechanisms, and the metabolic context of this conversion. Furthermore, this guide furnishes detailed experimental protocols for the study of this process and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

β-Ionylideneacetaldehyde is a key intermediate in the synthesis of vitamin A and related compounds. Its biological production from β-carotene is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids, yielding a variety of apocarotenoids. The asymmetric cleavage of β-carotene at the 9',10' double bond by β-carotene 9',10'-oxygenase (BCO2) is a principal route for the formation of β-ionone and β-apo-10'-carotenal, which can be further metabolized to β-ionylideneacetaldehyde. Understanding the intricacies of this enzymatic process is crucial for harnessing its potential in biotechnological applications and for elucidating its role in various physiological contexts.

The Enzymatic Machinery: Carotenoid Cleavage Dioxygenases (CCDs)

The central players in the biogenesis of β-ionylideneacetaldehyde from β-carotene are the Carotenoid Cleavage Dioxygenases (CCDs). These are non-heme iron-dependent enzymes that utilize molecular oxygen to cleave specific double bonds within the carotenoid backbone.

β-Carotene 9',10'-Oxygenase (BCO2)

In animals, the key enzyme responsible for the eccentric cleavage of β-carotene is β-carotene 9',10'-oxygenase (BCO2), also known as β-carotene-9',10'-dioxygenase.[1] BCO2 is a mitochondrial enzyme that catalyzes the asymmetric cleavage of β-carotene at the 9',10' double bond.[2] This reaction yields two primary products: β-ionone (a C13-norisoprenoid) and β-apo-10'-carotenal (a C27-apocarotenal).[3] While BCO2 has a broader substrate specificity compared to its counterpart, BCO1 (which performs central cleavage to produce retinal), its action on β-carotene is a critical step in the pathway leading to various apocarotenoids.[1]

Plant Carotenoid Cleavage Dioxygenases (CCDs)

In plants, a diverse family of CCDs is responsible for the production of various apocarotenoids that serve as signaling molecules, hormones, and aroma compounds.[4] Plant CCD1 enzymes, for instance, are known to cleave a variety of carotenoids, including β-carotene, at the 9,10 and 9',10' positions to produce β-ionone.[4] The β-apo-10'-carotenal produced can then be acted upon by other enzymes to form β-ionylideneacetaldehyde.

Biochemical Pathway

The enzymatic conversion of β-carotene to β-ionylideneacetaldehyde is a multi-step process. The initial and rate-limiting step is the oxidative cleavage of the β-carotene molecule.

Quantitative Data

The catalytic efficiency of CCDs, particularly BCO2, in cleaving β-carotene varies depending on the species and experimental conditions. The following table summarizes key kinetic parameters and product yields reported in the literature.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product(s) | Yield | Reference |

| Chicken BCO2 (recombinant) | all-trans-β-Carotene | ~10 | - | - | β-Apo-10'-carotenal | - | [3] |

| Murine BCO2 (recombinant) | Zeaxanthin | ~42 | - | - | 10'-Apo-zeaxanthinal | - | [5] |

| S. cerevisiae BCO2 (purified) | β-Carotene | 25.3 | 0.18 | 7.1 x 10³ | β-Apo-10'-carotenal | 10.8% (purification yield) | [6] |

| Plant CCD1 (D. officinale) | β-Carotene | - | - | - | β-Ionone | Detected | [4] |

Note: Direct comparison of kinetic parameters can be challenging due to variations in assay conditions, such as the use of different detergents for substrate solubilization.

Experimental Protocols

Expression and Purification of Recombinant BCO2

This protocol describes the expression and purification of recombinant BCO2 in E. coli, a common method for obtaining active enzyme for in vitro studies.[7][8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the BCO2 gene (e.g., pET vector with a His-tag)

-

LB broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, lysozyme, DNase I)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Procedure:

-

Transform the E. coli expression strain with the BCO2 expression vector.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged BCO2 protein with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.

-

Assess protein purity and concentration (e.g., by SDS-PAGE and Bradford assay).

In Vitro β-Carotene Cleavage Assay

This protocol outlines a method to determine the enzymatic activity of purified BCO2.[3][9]

Materials:

-

Purified recombinant BCO2

-

β-carotene substrate solution (dissolved in an appropriate solvent like acetone or THF, and often solubilized with a detergent such as 3% (w/v) decyl maltoside neopentyl glycol (DMN) in ethanol)[9]

-

Reaction buffer (e.g., 20 mM Tricine, 150 mM NaCl, 0.5 mM TCEP, pH 7.4)[9]

-

Quenching solution (e.g., methanol or ethanol)

-

Organic extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate)

-

HPLC system with a suitable column (e.g., C18 or C30) and detector (e.g., PDA or DAD)

Procedure:

-

Prepare the β-carotene substrate by dissolving it in a minimal amount of organic solvent and then mixing with the detergent solution. Evaporate the solvent.[9]

-

Resuspend the carotenoid-detergent mixture in the reaction buffer.[9]

-

Initiate the reaction by adding the purified BCO2 enzyme to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction by adding a quenching solution.

-

Extract the carotenoids and their cleavage products from the reaction mixture using an organic solvent.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the products by HPLC to identify and quantify β-ionylideneacetaldehyde and other cleavage products.

Analysis of Cleavage Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of carotenoids and their cleavage products.[1][10]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or diode array (DAD) detector.

-

Reversed-phase C18 or C30 column.

Typical Mobile Phase (Gradient):

-

A gradient of solvents such as methanol, acetonitrile, and dichloromethane is commonly used for optimal separation.

Detection:

-

Carotenoids and apocarotenoids are detected by their characteristic UV-Vis absorbance spectra. For instance, β-carotene has a characteristic absorption maximum around 450 nm.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile products like β-ionone and potentially β-ionylideneacetaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method.[11][12]

Instrumentation:

-

GC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

-

A suitable capillary column (e.g., DB-5ms).

Sample Preparation:

-

The extracted products from the enzyme assay are concentrated and may require derivatization depending on the specific compounds and instrument sensitivity.

Analysis:

-

The compounds are separated based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer provides mass-to-charge ratio information, which allows for confident identification and quantification, often using an internal standard.

Conclusion

The biological formation of β-ionylideneacetaldehyde from β-carotene is a fascinating and important biochemical process mediated by carotenoid cleavage dioxygenases. This guide has provided a comprehensive overview of the key enzymes, their mechanisms, and the broader metabolic context. The detailed experimental protocols and structured quantitative data presented herein are intended to serve as a valuable resource for researchers in academia and industry. Further investigation into the regulation of these enzymes and the downstream applications of their products holds significant promise for advancements in biotechnology, food science, and pharmaceuticals.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of a novel β-carotene-9′,10′-oxygenase from Saccharomyces cerevisiae ULI3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Characterization of Mammalian Carotenoid Cleavage Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. escholarship.org [escholarship.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal (β-Ionylideneacetaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-Ionylideneacetaldehyde, a pivotal intermediate in the synthesis of retinoids, including Vitamin A and retinoic acid. The IUPAC name for this compound is (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal. This document details its chemical properties, provides established experimental protocols for its synthesis from β-ionone, and presents quantitative data in a structured format. Furthermore, it elucidates the compound's role within the broader context of the retinoic acid signaling pathway, a critical regulator of gene expression in cellular differentiation and proliferation. Visual diagrams generated using Graphviz are included to illustrate both the synthetic workflow and the biological signaling cascade.

Chemical Identity and Properties

β-Ionylideneacetaldehyde is a C15 aldehyde that serves as a crucial building block in the chemical synthesis of various carotenoids and retinoids.

| Property | Value | Reference |

| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | [1][2][3] |

| Synonyms | beta-Ionylideneacetaldehyde, (7E,9E)-β-Ionylidene Acetaldehyde | [2][3] |

| CAS Number | 3917-41-7 | [1][2][4] |

| Molecular Formula | C₁₅H₂₂O | [1][2][4] |

| Molecular Weight | 218.34 g/mol | [1][4] |

| Appearance | Yellow Oil | [2] |

| Boiling Point | 329.1 ± 11.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

Synthesis of β-Ionylideneacetaldehyde

The industrial synthesis of β-Ionylideneacetaldehyde is a multi-step process that typically starts from β-ionone. This process involves a chain elongation via the Horner-Wadsworth-Emmons (HWE) reaction, followed by reduction of the resulting ester and subsequent oxidation to the final aldehyde.

Overall Synthetic Scheme

Caption: Synthetic workflow for β-Ionylideneacetaldehyde from β-ionone.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl β-ionylideneacetate

This reaction extends the carbon chain of β-ionone by two carbons to form an α,β-unsaturated ester.

-

Materials: β-ionone, triethyl phosphonoacetate, sodium amide, toluene, water.

-

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, prepare a solution of sodium amide in toluene.

-

To this solution, add triethyl phosphonoacetate dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, stir the reaction mixture at 40-45 °C for approximately six hours.

-

Cool the mixture to 0-5 °C and slowly add a solution of β-ionone in toluene.

-

Allow the reaction to proceed at 65 °C for 15 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Separate the organic layer (toluene) and remove the solvent under reduced pressure to yield ethyl β-ionylideneacetate.

-

-

Quantitative Data: This reaction typically yields a mixture of 9-cis and 9-trans isomers in a ratio of approximately 1:7.

| Parameter | Value |

| Reactants | β-ionone, Triethyl phosphonoacetate, Sodium amide |

| Solvent | Toluene |

| Reaction Time | ~21 hours |

| Reaction Temperature | 0-65 °C |

| Product | Ethyl β-ionylideneacetate |

| Isomer Ratio (cis:trans) | ~1:7 |

Step 2: Reduction of Ethyl β-ionylideneacetate to β-Ionylidene alcohol

The ester is reduced to the corresponding alcohol.

-

Materials: Ethyl β-ionylideneacetate, reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H), organic solvent (e.g., toluene).

-

Procedure:

-

Dissolve the ethyl β-ionylideneacetate in an appropriate organic solvent.

-

Cool the solution and add the reducing agent portion-wise, maintaining a low temperature.

-

Monitor the reaction by a suitable technique (e.g., TLC) until completion.

-

The resulting β-ionylidene alcohol is often used directly in the next step without extensive purification.

-

Step 3: Oxidation of β-Ionylidene alcohol to β-Ionylideneacetaldehyde

The final step is the oxidation of the alcohol to the desired aldehyde.

-

Materials: β-Ionylidene alcohol, manganese dioxide (MnO₂), organic solvent (e.g., toluene).

-

Procedure:

-

To the solution of β-ionylidene alcohol, add manganese dioxide.

-

Heat the reaction mixture to 60-70 °C for 2-4 hours.

-

Upon completion, the reaction mixture is filtered to remove the manganese dioxide.

-

The filtrate, containing the β-Ionylideneacetaldehyde, is concentrated under vacuum.

-

-

Quantitative Data: This oxidation step can achieve a high yield.

| Parameter | Value |

| Reactant | β-Ionylidene alcohol |

| Oxidizing Agent | Manganese dioxide (MnO₂) |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 60-70 °C |

| Product | β-Ionylideneacetaldehyde |

| Yield | Approximately 87% |

Biological Context: The Retinoic Acid Signaling Pathway

β-Ionylideneacetaldehyde is a direct precursor to retinoic acid, a metabolite of vitamin A that plays a crucial role as a signaling molecule in a variety of biological processes. Retinoic acid exerts its effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the transcription of specific target genes. This pathway is fundamental in embryonic development, cell differentiation, and immune function.

Caption: Overview of the Retinoic Acid Synthesis and Signaling Pathway.

The synthesis of retinoic acid begins with dietary sources like β-carotene, which is cleaved to form retinal. Retinal is then oxidized to retinoic acid. Once synthesized, retinoic acid can enter the nucleus and bind to the RAR/RXR heterodimer. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The precise regulation of retinoic acid levels is critical, as both deficiency and excess can lead to pathological conditions.

Conclusion

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal is a molecule of significant interest in both synthetic organic chemistry and in the field of drug development due to its role as a key intermediate in the production of retinoids. The synthetic protocols outlined in this guide provide a robust framework for its preparation. Understanding its position within the retinoic acid signaling pathway is essential for researchers investigating cellular processes regulated by vitamin A and its derivatives. This guide serves as a foundational resource for professionals engaged in the study and application of this important compound.

References

An In-depth Technical Guide to β-Ionylideneacetaldehyde

For researchers, scientists, and professionals in drug development, β-ionylideneacetaldehyde is a pivotal intermediate compound. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant role in the creation of vital therapeutic agents.

Chemical and Physical Properties

β-Ionylideneacetaldehyde, a yellow oil by appearance, is a crucial building block in organic synthesis.[1][2] Its chemical and physical characteristics are detailed in the table below, offering a summary of its key quantitative data.

| Property | Value |

| CAS Number | 3917-41-7[1][3][4] |

| Molecular Formula | C15H22O[1][3][5][6] |

| Molecular Weight | 218.33 g/mol [4][6] |

| Appearance | Yellow Oil[1][2] |

| Boiling Point | 329.1 ± 11.0 °C (Predicted)[1][3] |

| Density | 0.948 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[2][3] |

| Storage Conditions | Amber Vial, -86°C Freezer, Under inert atmosphere[2][3] |

| LogP | 4.21440[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 3[3] |

Synthesis of β-Ionylideneacetaldehyde

The synthesis of β-ionylideneacetaldehyde is a well-established process in organic chemistry, frequently starting from β-ionone.[7][8] A common and effective method involves a three-step process, which is detailed below.

Experimental Protocol:

Step 1: Condensation of β-ionone

-

In a suitable reaction vessel, dissolve β-ionone and triethyl phosphonoacetate in an inert organic solvent, such as toluene.

-

Add a strong base, for instance, sodium amide, to facilitate the condensation reaction.

-

Allow the reaction to proceed, which results in the formation of ethyl β-ionylideneacetate.

-

Following the reaction, perform an aqueous workup to isolate the product. This step typically yields a mixture of 9-cis and 9-trans isomers.[7]

Step 2: Reduction to β-ionylidene alcohol

-

The ethyl β-ionylideneacetate obtained in the previous step is then reduced.

-

This reduction is carried out using a suitable reducing agent in an organic solvent. Solvents like hexane, tetrahydrofuran, toluene, or xylene can be used.[7]

-

The process yields β-ionylidene alcohol.

Step 3: Oxidation to β-ionylideneacetaldehyde

-

The final step is the oxidation of the β-ionylidene alcohol.

-

This is achieved in situ using manganese dioxide.

-

The reaction is typically conducted at a temperature of 60-70°C for a duration of 2 to 4 hours.[7][8]

-

The final product is β-ionylideneacetaldehyde.

Caption: Workflow for the synthesis of β-Ionylideneacetaldehyde.

Applications in Drug Development

β-Ionylideneacetaldehyde is a highly valued intermediate in the pharmaceutical industry, primarily for the synthesis of retinoids.[4] It is a key precursor to Vitamin A and related compounds, such as tretinoin and isotretinoin.[7][8] These retinoids are known for their wide range of biological activities and are used in the treatment of various dermatological conditions, including acne, due to their ability to inhibit sebaceous gland function and keratinization.[7] Furthermore, the anti-cancer properties of compounds like isotretinoin have also been a subject of evaluation.[7]

Biological Context and Signaling Pathways

The biological significance of β-ionylideneacetaldehyde is intrinsically linked to the compounds it helps produce. As a precursor to retinoic acid derivatives, it plays an indirect but crucial role in the signaling pathways that these molecules regulate. Retinoids are known to be involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

The primary mechanism of action for retinoids involves their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, upon binding with retinoids, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, thereby influencing various cellular functions.

References

- 1. echemi.com [echemi.com]

- 2. (7E,9E)-β-Ionylidene Acetaldehyde | 3917-41-7 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. beta-Ionylideneacetaldehyde|CAS 3917-41-7|RUO [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to beta-Ionylideneacetaldehyde: Precursors, Synthesis, and Derivatives